molecular formula C22H26N4O6S B4021102 N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide

N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide

Cat. No. B4021102
M. Wt: 474.5 g/mol
InChI Key: AVMKWIOOORXVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have garnered attention for their significant biological activities and potential therapeutic applications. Research in this area focuses on understanding the synthesis, structure, and functional properties of such compounds to harness their potential in various scientific and medicinal fields.

Synthesis Analysis

The synthesis of related benzamide compounds often involves strategic incorporation of sulfonyl and nitro groups to enhance specific chemical and biological properties. For instance, studies have reported the synthesis of benzamide inhibitors showing activity in biological models, indicating the potential for targeted synthesis strategies in developing compounds with desired activities (Cioffi et al., 2013; Cioffi et al., 2016).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's interactions and functionality. Techniques such as NMR, X-ray crystallography, and FTIR spectroscopy are commonly used for structural characterization, providing insights into the arrangement of atoms and the molecular geometry which are essential for predicting chemical behavior and reactivity (Buzarevski et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from studies on similar benzamide derivatives, where modifications in the molecular structure, such as the introduction of sulfonyl and nitro groups, have been shown to significantly impact their chemical properties and reactivity. These modifications can lead to enhanced biological activity, offering insights into the design of more effective chemical entities (Kobayashi et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are influenced by the compound's molecular arrangement. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments and for optimizing its application in various fields.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups. Studies on similar compounds provide a foundation for understanding how structural features impact chemical behavior, stability, and interaction with biological targets (Saeed et al., 2010).

properties

IUPAC Name

N-cyclohexyl-2-[[2-(N-methylsulfonyl-3-nitroanilino)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6S/c1-33(31,32)25(17-10-7-11-18(14-17)26(29)30)15-21(27)24-20-13-6-5-12-19(20)22(28)23-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMKWIOOORXVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.